molecular formula C10H11F2NO2 B14876457 2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide

2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide

Cat. No.: B14876457
M. Wt: 215.20 g/mol
InChI Key: FHUVLJHMUOWSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methoxy group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide typically involves the reaction of 2,4-difluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The choice of solvents and reaction conditions is also critical to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2-(2,4-Difluorophenyl)pyridine
  • 2,4-Difluorophenyl isocyanate

Uniqueness

2-(2,4-Difluorophenyl)-n-methoxy-n-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVLJHMUOWSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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